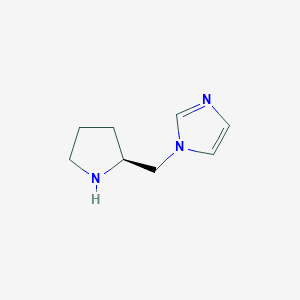

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole

Description

Contextualizing the Investigation of Stereoisomeric Imidazole-Pyrrolidine Scaffolds

The investigation of imidazole-pyrrolidine scaffolds is rooted in the desire to merge the distinct and advantageous properties of both heterocyclic systems. Imidazole (B134444), an aromatic five-membered ring with two nitrogen atoms, is a key component in many biological molecules, including the amino acid histidine and purine (B94841) bases. ekb.egnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions, makes it a versatile pharmacophore in drug design. ekb.eg The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, offers a three-dimensional structural diversity that is highly valued in medicinal chemistry. nih.gov

A critical aspect of investigating scaffolds containing a pyrrolidine ring is the concept of stereoisomerism. The non-planar nature of the pyrrolidine ring allows for the presence of multiple stereocenters, leading to different spatial arrangements of substituents. nih.gov This stereochemistry can have a profound impact on the biological activity of a molecule, as enantiomers or diastereomers may exhibit different binding affinities for their biological targets. nih.gov Therefore, the study of stereoisomeric imidazole-pyrrolidine scaffolds, such as (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole, is crucial for understanding the structure-activity relationships (SAR) that govern their therapeutic potential.

Rationale for Researching this compound as a Prototypical Scaffold

The compound this compound serves as an excellent prototypical scaffold for research for several key reasons. Firstly, it represents one of the simplest covalent linkages of the pyrrolidine and imidazole rings, providing a fundamental structure from which more complex derivatives can be designed. The methylene (B1212753) linker offers flexibility, allowing the two rings to adopt various relative orientations.

Secondly, the specific stereochemistry at the 2-position of the pyrrolidine ring, designated as (S), provides a chiral framework. This is of paramount importance in modern drug discovery, where stereospecific interactions with biological targets are often a prerequisite for potency and selectivity. nih.gov Researching this single enantiomer allows for a more precise understanding of its pharmacological profile, unconfounded by the presence of its (R)-enantiomer.

Finally, the combination of the basic nitrogen of the pyrrolidine and the versatile coordination and hydrogen-bonding capabilities of the imidazole ring suggests a high potential for diverse biological activities. This scaffold can be readily functionalized at multiple positions on both rings, enabling the generation of a library of analogues for systematic exploration of its therapeutic applications.

Below is a table summarizing the key properties of the constituent moieties of this compound:

| Moiety | Key Physicochemical and Pharmacophoric Features |

| Pyrrolidine | Saturated, non-planar five-membered ring. Provides 3D structural diversity. Presence of a basic nitrogen atom. Can possess multiple stereocenters. nih.gov |

| Imidazole | Aromatic five-membered ring with two nitrogen atoms. Acts as a hydrogen bond donor and acceptor. Can coordinate with metal ions. Polar and often enhances solubility. ekb.egnih.gov |

| (S)-Stereocenter | Confers chirality to the molecule. Allows for stereospecific interactions with biological targets. Crucial for determining potency and selectivity. nih.gov |

Historical Development of Pyrrolidine and Imidazole Moiety Integration in Academic Drug Discovery

The integration of pyrrolidine and imidazole moieties in drug discovery has evolved from the independent recognition of their individual importance. Imidazole was first synthesized in 1858, and its derivatives have since become integral to a wide range of therapeutic agents, from antifungal drugs to anticancer agents. mdpi.com The pyrrolidine ring is a fundamental component of the amino acid proline and is found in numerous natural products and synthetic drugs. researchgate.net

Early academic research often focused on the synthesis and biological evaluation of derivatives of either pyrrolidine or imidazole. However, with the rise of rational drug design and combinatorial chemistry, the strategic combination of these two pharmacophores gained traction. The pyrrole-imidazole alkaloids, a class of marine natural products, provided early examples of the potent biological activities that could be achieved by combining these heterocyclic systems. mdpi.com

In more recent academic drug discovery, the integration of pyrrolidine and imidazole has been explored in various therapeutic areas. For instance, compounds incorporating a pyrrolidine ring linked to a benzimidazole (B57391) (a fused imidazole system) have been investigated as potent poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. nih.gov Furthermore, imidazole derivatives of pyrrolidinones have been studied as potential inhibitors of human placental aromatase. nih.gov The development of synthetic methodologies that allow for the controlled and stereoselective linkage of these two rings has been a key enabler of this research.

The following table provides a timeline of key milestones in the development and integration of pyrrolidine and imidazole in medicinal chemistry:

| Era | Development | Significance |

| Mid-19th Century | First synthesis of imidazole. mdpi.com | Laid the foundation for the exploration of imidazole chemistry and its derivatives. |

| Early 20th Century | Recognition of the importance of the pyrrolidine ring in natural products (e.g., proline). | Highlighted the biological relevance of the pyrrolidine scaffold. |

| Mid-20th Century | Discovery of numerous bioactive imidazole and pyrrolidine-containing compounds. | Established both moieties as privileged structures in medicinal chemistry. |

| Late 20th Century | Emergence of rational drug design and combinatorial chemistry. | Spurred the strategic combination of known pharmacophores, including pyrrolidine and imidazole. |

| 21st Century | Investigation of complex pyrrolidine-imidazole hybrids for various therapeutic targets (e.g., PARP inhibitors, aromatase inhibitors). nih.govnih.gov | Demonstrates the continued interest and potential of integrating these two heterocyclic systems in modern drug discovery. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNMFRPPGPXJHP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

Retrosynthetic Analysis and Strategic Disconnections for the (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the primary strategic disconnection is the C-N bond between the imidazole (B134444) ring and the methylene (B1212753) bridge. This disconnection simplifies the molecule into two key synthons: an imidazole anion (or equivalent) and a chiral electrophilic pyrrolidine (B122466) unit, such as (S)-2-(halomethyl)pyrrolidine or (S)-2-(tosyloxymethyl)pyrrolidine. This approach isolates the challenge of stereocontrol to the synthesis of the chiral pyrrolidine fragment.

A further disconnection of the chiral pyrrolidine synthon reveals simpler acyclic precursors. For instance, (S)-2-(aminomethyl)pyrrolidine can be traced back to protected L-proline or other chiral starting materials, highlighting a chiral pool-based approach. This multi-step disconnection strategy allows chemists to address the formation of the C-N bond and the construction of the stereocenter in separate, manageable stages.

Enantioselective Synthesis Approaches to Accessing the (S)-Stereoisomer

Achieving the specific (S)-stereoisomer of the pyrrolidine core is paramount. Several asymmetric strategies are employed to install the desired chirality, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral pyrrolidines, auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam can be employed. acs.org For example, an achiral precursor can be attached to a chiral auxiliary, and a subsequent cyclization reaction, such as a 1,3-dipolar cycloaddition, can be used to form the pyrrolidine ring. acs.org The auxiliary biases the approach of the reagents, leading to the preferential formation of one diastereomer over the other. acs.org This diastereomer can then be separated, and the auxiliary can be cleaved to yield the enantiomerically enriched pyrrolidine precursor. acs.org The efficiency of this approach lies in the high diastereoselectivities often achieved and the ability to recover and reuse the typically expensive chiral auxiliary. acs.org

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic methods can be applied to the synthesis of chiral pyrrolidines. nih.gov For instance, the asymmetric hydrogenation of a pyrrole (B145914) precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) can produce the desired stereocenter with high enantioselectivity. nih.govacs.org

Another powerful strategy involves the organocatalytic α-amination of aldehydes, followed by reductive cyclization. nih.govacs.orgresearchgate.net Proline and its derivatives are often used as organocatalysts to facilitate the enantioselective introduction of a nitrogen-containing group, which can then be elaborated to form the chiral pyrrolidine ring. nih.govacs.orgresearchgate.net These methods are attractive due to their operational simplicity and avoidance of heavy metals. whiterose.ac.uk

When an enantioselective synthesis is not feasible or provides insufficient purity, classical resolution can be employed to separate a racemic mixture of a key precursor, such as 2-(aminomethyl)pyrrolidine. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orgpharmaguideline.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

These diastereomeric salts can be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to liberate the desired (S)-enantiomer of the pyrrolidine precursor in high optical purity. libretexts.orgpharmaguideline.com Enzymatic resolution is another advanced technique, where lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer. google.comepo.org This method can achieve very high enantioselectivity, often exceeding 99%. google.comepo.org

Exploration of Diverse Coupling Reactions for Imidazole-Pyrrolidine Linkage

The final key step in the synthesis is the formation of the bond between the imidazole and the chiral pyrrolidine moiety. N-alkylation is the most direct and commonly employed strategy for this transformation.

N-alkylation involves the reaction of the imidazole ring, acting as a nucleophile, with an electrophilic pyrrolidine precursor. nih.govresearchgate.net Typically, the synthesis begins with deprotonating imidazole using a suitable base to form the more nucleophilic imidazolide (B1226674) anion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netnih.gov

The resulting imidazolide is then reacted with a chiral pyrrolidine derivative containing a good leaving group at the methyl position, such as (S)-N-Boc-2-(chloromethyl)pyrrolidine or (S)-N-Boc-2-(tosyloxymethyl)pyrrolidine. The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen displaces the leaving group. Subsequent removal of the Boc protecting group yields the final product, this compound. The choice of base, solvent, and temperature can be optimized to maximize the yield and prevent side reactions. researchgate.netgoogle.com

Table of Reaction Conditions for N-Alkylation of Imidazole

| Pyrrolidine Substrate | Imidazole | Base | Solvent | Temperature | Yield |

| (S)-2-(Chloromethyl)pyrrolidine | Imidazole | NaH | DMF | Room Temp. | Good |

| (S)-2-(Tosyloxymethyl)pyrrolidine | Imidazole | K2CO3 | Acetonitrile | Reflux | Moderate-Good |

| (S)-2-(Bromomethyl)pyrrolidine | Imidazole | Triethylamine | Dichloromethane | 0°C to RT | Variable |

| (S)-2-(Mesyloxymethyl)pyrrolidine | Imidazole | Cs2CO3 | DMF | 60°C | Good |

Alternative Cross-Coupling Methodologies

While traditional N-alkylation of imidazole with a suitable chiral pyrrolidine-derived electrophile represents a standard approach, alternative cross-coupling methodologies offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. These methods are pivotal for creating libraries of analogues or when direct alkylation proves inefficient.

Palladium-Catalyzed Buchwald-Hartwig Amination: A prominent alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This methodology, typically used for N-arylation, can be adapted for the N-alkylation of imidazoles with specific alkyl halides or pseudohalides. The reaction involves the combination of an imidazole salt (or imidazole itself with a base) with a chiral electrophile, such as (S)-2-(chloromethyl)pyrrolidine or its tosylate equivalent, in the presence of a palladium catalyst and a suitable phosphine ligand.

The key advantage of this approach is its potential for milder reaction conditions compared to traditional methods that may require high temperatures. The choice of ligand is critical to prevent racemization of the chiral center and to achieve high yields. A chemo-enzymatic approach has been demonstrated where a biocatalytically produced chiral amine is directly used in a subsequent Buchwald-Hartwig coupling, showcasing the compatibility of this method with sensitive biological molecules. nih.gov

Copper-Catalyzed N-Alkylation: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide another powerful alternative. These reactions can couple N-heterocycles with alkyl halides. The use of copper(I) salts, such as copper(I) iodide (CuI), often in the presence of a ligand like a diamine, facilitates the formation of the C-N bond. This method can be more cost-effective than palladium-based systems and may offer different selectivity. For the synthesis of this compound, this would involve reacting imidazole with an appropriately protected (S)-2-(halomethyl)pyrrolidine derivative.

Metal-Free N-Allylic Alkylation Analogues: In a related context, metal-free approaches have been developed for the N-alkylation of imidazoles using activated alcohols, such as Morita-Baylis-Hillman (MBH) adducts. beilstein-journals.org While not a direct cross-coupling in the traditional sense, this strategy highlights the move towards catalyst-free systems. beilstein-journals.org It involves an N-nucleophilic substitution reaction where the imidazole nitrogen directly attacks the electrophilic carbon of the MBH alcohol, typically in refluxing toluene. beilstein-journals.org Adapting this concept would require the synthesis of a chiral pyrrolidine-containing analogue to the MBH alcohol, providing a pathway that avoids transition metals entirely.

Optimization of Reaction Conditions and Yields for Scalable Research Production

Transitioning a synthetic route from a small-scale discovery phase to a scalable research production (gram-scale) necessitates a thorough optimization of reaction conditions to maximize yield, minimize impurities, and ensure reproducibility. Key parameters that are systematically varied include the choice of solvent, base, temperature, and reaction time.

For a typical synthesis involving the coupling of imidazole with a chiral pyrrolidine precursor, a design of experiments (DoE) approach can be employed to efficiently screen these parameters.

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective for N-alkylation reactions. nih.gov A screen of various solvents is typically performed to identify the one that provides the best balance of reaction time and yield.

Base: A base is required to deprotonate the imidazole, enhancing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices due to their effectiveness and ease of removal. nih.govmdpi.com The strength and steric bulk of the base can impact the reaction's success.

Temperature: Reaction kinetics are highly dependent on temperature. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts or racemization of the stereocenter. An optimal temperature is sought where the reaction proceeds to completion in a reasonable timeframe without compromising the product's enantiomeric purity. Studies on related imidazole syntheses have shown that moving from room temperature to reflux conditions can dramatically increase yields. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum product formation and prevent subsequent degradation.

The following interactive table illustrates a hypothetical optimization study for the N-alkylation step, showcasing how systematic variation of conditions can lead to an improved yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 60 | 24 | 45 |

| 2 | DMF | K₂CO₃ | 60 | 24 | 62 |

| 3 | DMF | Cs₂CO₃ | 60 | 18 | 75 |

| 4 | DMF | Cs₂CO₃ | 80 | 12 | 88 |

| 5 | Toluene | NaH | Reflux | 12 | 78 |

| 6 | DMF | Cs₂CO₃ | 100 | 12 | 85 (with impurities) |

Based on such a study, the optimal conditions (Entry 4) would be selected for larger-scale research production.

Purity Assessment Methodologies for Synthetic Batches of this compound in Research

Ensuring the purity of a synthesized batch of a chiral compound is a multi-faceted process that involves assessing both chemical purity (the absence of byproducts and starting materials) and stereochemical purity (the prevalence of the desired enantiomer).

Chemical Purity Assessment: Standard analytical techniques are employed to confirm the identity and quantify the purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The integration of proton signals can also provide an initial estimate of purity relative to a known internal standard.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary tool for quantifying chemical purity. A sample is run on a suitable column (e.g., C18 reverse-phase), and the area of the product peak is compared to the total area of all peaks to calculate the purity, often expressed as "area %". registech.com

Enantiomeric Purity Assessment: Determining the enantiomeric excess (ee) is critical for a chiral compound. This requires specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining enantiomeric purity. ptfarm.pl The sample is passed through an HPLC column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ with cellulose tris(4-methylbenzoate)), are widely used for separating enantiomers of imidazole derivatives. ptfarm.plresearchgate.net The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, particularly for polar and charged molecules. nih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., randomly sulfated beta-cyclodextrin), is added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in different migration times, enabling their separation. nih.gov This method often requires very small sample volumes and can provide high-resolution separations.

The following interactive table summarizes the primary methods used for purity assessment.

| Purity Type | Methodology | Primary Information Obtained |

|---|---|---|

| Chemical | NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, absence of impurities |

| Chemical | Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition |

| Chemical | HPLC (Reverse-Phase) | Quantitative purity (Area %) |

| Enantiomeric | Chiral HPLC | Enantiomeric excess (ee %), separation of enantiomers |

| Enantiomeric | Chiral Capillary Electrophoresis (CE) | High-resolution enantiomeric separation, ee % |

Advanced Spectroscopic and Stereochemical Elucidation of S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Expected ¹H and ¹³C NMR Spectral Data:

Based on the known chemical shifts of pyrrolidine (B122466) and imidazole (B134444) moieties, the following table outlines the anticipated resonances for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | ~7.5 | ~135 |

| Imidazole H-4 | ~7.0 | ~128 |

| Imidazole H-5 | ~6.9 | ~118 |

| Methylene (B1212753) (CH₂) | ~4.0-4.2 | ~50 |

| Pyrrolidine CH | ~3.3-3.5 | ~60 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.8-3.0 | ~46 |

| Pyrrolidine CH₂ | ~1.6-1.9 | ~25 |

| Pyrrolidine CH₂ | ~1.4-1.6 | ~23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyrrolidine ring and the methylene bridge, confirming the connectivity of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded protons and carbons, the HSQC spectrum would allow for the definitive assignment of each carbon atom in the pyrrolidine and imidazole rings based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methylene protons and the imidazole ring carbons (C4/C5 and C2), as well as the pyrrolidine C2, thus unequivocally linking the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution, especially the relative orientation of the pyrrolidine and imidazole rings.

While solution-state NMR provides information on the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. This is particularly relevant for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR could be used to identify and characterize different polymorphs of this compound, should they exist.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Purity

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected Vibrational Bands:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300-3500 (broad) | Weak |

| C-H Stretch (Aromatic/Imidazole) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=N and C=C Stretch (Imidazole) | 1450-1600 | Moderate to Strong |

| C-N Stretch | 1000-1250 | Moderate |

These techniques are also powerful for assessing the purity of a sample. The absence of unexpected vibrational bands can indicate a high degree of purity.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular weight and elemental composition of this compound. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value with high precision.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain further structural information and confirm the connectivity of the pyrrolidine and imidazole moieties. A likely fragmentation pathway would involve the cleavage of the bond between the methylene group and the pyrrolidine ring, leading to characteristic fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. By successfully growing a single crystal of this compound, it would be possible to:

Confirm the (S)-configuration at the chiral center of the pyrrolidine ring.

Determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Analyze the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

In cases where obtaining a single crystal of the parent compound suitable for X-ray diffraction is challenging, co-crystallization can be a valuable strategy. This involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with improved diffraction properties. For this compound, potential co-formers could include small organic acids or other molecules capable of forming strong hydrogen bonds with the imidazole or pyrrolidine nitrogen atoms. The selection of an appropriate co-former can be guided by principles of crystal engineering and supramolecular chemistry.

Analysis of Intermolecular Interactions in Crystalline States

The three-dimensional architecture of this compound in its crystalline form is dictated by a network of intermolecular interactions. X-ray crystallography studies are instrumental in elucidating these interactions, which include hydrogen bonding and other weak forces that govern the crystal packing.

In the crystalline lattice, hydrogen bonds are significant contributors to the structural cohesion. The pyrrolidine ring of the molecule contains a hydrogen bond donor site (N-H), while the imidazole moiety possesses hydrogen bond acceptor sites (the nitrogen atoms). This arrangement facilitates the formation of intermolecular hydrogen bonds, creating a stable, ordered structure. These interactions can be complemented by weaker C-H···N hydrogen bonds, further stabilizing the crystal packing.

Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Confirmation

Given the chiral nature of this compound, chiroptical techniques are essential for confirming its enantiomeric purity and absolute configuration. These methods rely on the differential interaction of the chiral molecule with polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. d-nb.infonih.gov This technique measures the difference in absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.gov

For this compound, the experimental ECD spectrum is compared with theoretical spectra calculated using quantum mechanical methods. nih.gov A strong correlation between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides a confident assignment of the absolute configuration. nih.govresearchgate.net The imidazole moiety is a key chromophore that contributes to the observed ECD signals. rsc.org

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|

| 215 | +12000 |

| 240 | -9500 |

| 265 | +4500 |

Note: The data in this table are illustrative and represent potential Cotton effects. Actual experimental values may vary depending on the solvent and experimental conditions.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light. kud.ac.inbiologic.net An ORD curve is generated by plotting the specific rotation against the wavelength. kud.ac.in This technique is valuable for both confirming the absolute configuration and assessing the enantiomeric purity of a sample. jascoinc.com

The ORD spectrum of this compound will exhibit a characteristic curve. The sign and magnitude of the rotation at specific wavelengths, particularly in the vicinity of an absorption band (the Cotton effect), are indicative of the enantiomer present. libretexts.org By comparing the measured specific rotation of a sample to that of a known standard of the pure enantiomer, the enantiomeric excess can be determined.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 589 (Sodium D-line) | -15.2 |

| 436 | -30.5 |

| 365 | -48.9 |

Note: The data presented are for illustrative purposes. The specific rotation is dependent on concentration, solvent, and temperature.

Computational and Theoretical Studies on S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost for determining ground-state properties. For molecules containing imidazole (B134444) and pyrrolidine (B122466) rings, DFT is often employed to optimize the molecular geometry and compute various electronic descriptors. scispace.comnih.govresearchgate.net

Table 1: Representative DFT-Calculated Quantum Chemical Descriptors for Substituted Imidazole Derivatives Note: This data is for illustrative purposes and is based on findings for various substituted imidazole compounds, not (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole.

| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Phenyl-Substituted Imidazole | -5.8 to -6.2 | -1.9 to -2.3 | 3.6 to 4.1 | 3.5 to 5.0 |

| Thiophenyl-Imidazole | -6.0 to -6.4 | -2.1 to -2.5 | 3.7 to 4.2 | 4.0 to 5.5 |

| Pyridyl-Imidazole | -6.1 to -6.5 | -2.2 to -2.6 | 3.8 to 4.3 | 4.5 to 6.0 |

Data synthesized from typical values reported in computational studies of imidazole derivatives. scispace.com

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is important. rsc.orgnih.gov

For the pyrrolidine ring, ab initio calculations have been crucial in studying its conformational behavior, specifically the phenomenon of pseudorotation. rsc.org Studies using the MP2/6-31G** level of theory have shown that the pyrrolidine ring is not planar but exists in puckered forms, such as the "envelope" and "twist" conformations. nih.gov These calculations can accurately predict the energy barriers between different conformers. For instance, the barrier for interconversion between the N-H axial and equatorial forms of pyrrolidine is calculated to be very low, approximately 0.6 kcal/mol, indicating high flexibility. rsc.org

Table 2: Illustrative Ab Initio Calculated Energies for Pyrrolidine Conformers Note: This data is based on published calculations for the parent pyrrolidine molecule.

| Conformer | Method | Total Energy (kcal/mol) | Relative Energy (kcal/mol) |

| Envelope Form (N-H axial) | MP2/6-31G | -132976.80 | 0.00 |

| Twist Form | MP2/6-31G | -132976.05 | +0.75 |

| Transition State | MP2/6-31G** | -132976.20 | +0.60 |

Data derived from ab initio studies on pyrrolidine. rsc.orgnih.gov

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for converting between them.

For flexible molecules like this compound, which has multiple rotatable bonds and a puckered pyrrolidine ring, exploring the entire conformational space is computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to calculate molecular energies. This method is often the starting point for conformational searches.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time, providing a dynamic picture of its flexibility. nih.gov MD simulations have been used to study the behavior of related pyrrolidinium (B1226570) and imidazolium (B1220033) ionic liquids at interfaces and to assess the stability of pyrrolidine derivatives in the binding sites of proteins. nih.govdeakin.edu.au These simulations can reveal how the molecule samples different conformations and how it interacts with its environment, such as a solvent or a biological receptor. tandfonline.com

The "bioactive conformation" is the specific 3D structure a molecule adopts when it binds to its biological target. This conformation is not necessarily the absolute lowest-energy conformation in isolation. Computational studies on imidazole-containing peptide mimics have shown that factors like tautomerism and pH can induce a "conformational switch," significantly altering the preferred shape of the molecule. nih.gov For this compound, the relative orientation of the pyrrolidine and imidazole rings, dictated by the torsion angles of the linking methylene (B1212753) bridge, would be critical. Understanding this flexibility is key to predicting how it might adapt its shape to fit into a binding pocket. nih.govacs.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. daneshyari.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. jchr.orgnih.govarabjchem.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized. Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). mdpi.comnih.gov

Docking studies on various imidazole and pyrrolidine derivatives have been performed against numerous targets, including enzymes involved in inflammation (MAPK), bacterial cell processes, and viral replication (SARS-CoV-2 main protease). daneshyari.comjchr.orgmdpi.com The results of these studies typically identify key interactions, such as hydrogen bonds between the nitrogen atoms of the imidazole ring or the pyrrolidine N-H group and amino acid residues in the protein. Hydrophobic interactions involving the ring systems are also commonly observed. nih.govmdpi.com

Table 3: Representative Molecular Docking Results for Imidazole Derivatives Against a Viral Protease Target Note: This is an illustrative table based on published data for various imidazole compounds docked into the SARS-CoV-2 Main Protease (Mpro), not this compound.

| Ligand Class | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Imidazolyl-methanone | -9.2 | HIS41, CYS145 | Hydrogen Bond, Pi-Alkyl |

| Pyridyl-imidazole | -8.3 | GLN189, GLU166 | Hydrogen Bond, Pi-Pi Stacking |

| Thiophenyl-imidazole | -8.2 | HIS41, MET165 | Hydrogen Bond, Hydrophobic |

| Quinoline-imidazole | -7.7 | ASN142, HIS163 | Hydrogen Bond, Pi-Cation |

Data synthesized from docking studies of imidazole derivatives. nih.govmdpi.com

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like this compound, virtual screening can be employed to identify its potential biological targets. This process often begins with the creation of a 3D model of the compound, which is then used to screen against a database of known protein structures.

High-throughput virtual screening (HTVS) can be utilized to rapidly screen large compound databases. mdpi.com This is followed by more refined screening methods such as Standard Precision (SP) and Extra Precision (XP) docking to narrow down the potential hits. mdpi.com The binding affinity of the compound to various targets is calculated, and those with the most favorable binding energies are prioritized for further investigation. For instance, similar pyrrolidine derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the management of Alzheimer's disease. researchgate.net

| Screening Stage | Purpose | Outcome |

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large libraries of compounds against a target. | A broad set of potential hits. |

| Standard Precision (SP) Docking | Refine the initial hits with more accurate scoring functions. | A smaller, more promising set of compounds. |

| Extra Precision (XP) Docking | Further refine the selection with the most accurate and computationally intensive methods. | A few lead candidates for further experimental testing. |

Detailed Analysis of Binding Modes with Hypothesized Receptors or Enzymes

Once potential biological targets are identified through virtual screening, molecular docking studies are performed to predict the binding conformation and affinity of this compound with these targets. arabjchem.org These studies provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netespublisher.com

For example, if this compound were to be docked into the active site of a hypothetical enzyme, the analysis would focus on the key amino acid residues involved in the interaction. The imidazole ring of the compound could act as a hydrogen bond acceptor or donor, while the pyrrolidine ring might fit into a hydrophobic pocket of the enzyme. Molecular dynamics (MD) simulations can further be employed to study the stability of the predicted binding mode over time, providing a more dynamic picture of the interaction. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR can be a valuable tool for predicting the activity of newly designed molecules.

Development of Predictive Models for Biological Activity based on Structural Descriptors

To develop a QSAR model, a dataset of analogs with known biological activities is required. Various structural descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

For instance, a QSAR study on a series of pyrrolidin-2-one derivatives identified that their antiarrhythmic activity was mainly dependent on specific topological and charge descriptors. nih.govresearchgate.net A similar approach for analogs of this compound could reveal which structural modifications are likely to enhance a desired biological effect. The predictive power of the resulting model is typically validated using both internal and external test sets of compounds. nih.gov

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices | Atomic arrangement and branching |

Pharmacophore Modeling for Guiding Analog Design

Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. tci-thaijo.org For this compound and its analogs, a pharmacophore model can be generated based on the common structural features of active compounds.

This model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.org It also serves as a guide for the rational design of new, more potent analogs by indicating where to place certain functional groups to optimize interactions with the target receptor. espublisher.com

Mechanistic and Preclinical Investigations of S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

In Vitro Biological Activity Screening and Target Identification

The initial phase of investigation for (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole involves a systematic screening to elucidate its biological activity and identify potential molecular targets. This process employs a variety of established in vitro methodologies.

Receptor Binding Assays with Heterologous Expression Systems

Receptor binding assays are a fundamental tool for identifying the interaction of a compound with specific receptor targets. While specific binding data for this compound is not yet publicly available, the general approach involves using heterologous expression systems where a specific receptor of interest is expressed in a cell line that does not naturally produce it. The affinity of the compound for the receptor is then determined by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. This methodology allows for the characterization of the compound's binding affinity (Ki) and can provide initial insights into its potential as an agonist or antagonist.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Given that many imidazole-containing compounds exhibit effects on enzyme activity, investigating the potential of this compound as an enzyme inhibitor is a key area of research. nih.govnih.gov Kinetic studies are performed to determine the nature of any inhibitory effects. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound and the enzyme's substrate. By analyzing the data, researchers can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, and calculate the inhibition constant (Ki). nih.gov For example, some imidazole (B134444) derivatives have been investigated as potential inhibitors of enzymes like aromatase and sirtuins. nih.govnih.gov

Cellular Assays for Functional Responses (e.g., reporter gene assays, calcium flux)

To understand the functional consequences of the compound's interaction with a cellular target, a variety of cell-based assays are employed. Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates a functional effect. Calcium flux assays are another common tool, used to measure changes in intracellular calcium concentrations, which is a key second messenger in many signaling cascades.

High-Throughput Screening Approaches for Novel Target Identification

To identify novel molecular targets for this compound, high-throughput screening (HTS) approaches are invaluable. nih.govnih.govresearchgate.net HTS allows for the rapid testing of the compound against large libraries of biological targets, such as receptors, enzymes, and ion channels. nih.gov This unbiased approach can reveal unexpected biological activities and provide new avenues for therapeutic development. Various HTS formats can be utilized, including biochemical assays that measure the direct interaction of the compound with a purified target, and cell-based assays that assess the compound's effect on cellular function. nih.govresearchgate.net

Selectivity Profiling Against Related Receptor Subtypes or Enzyme Families

Once a primary target has been identified, it is crucial to assess the selectivity of this compound. High selectivity for the intended target over other related proteins is a key characteristic of a promising drug candidate, as it can minimize off-target effects. Selectivity profiling involves testing the compound against a panel of related receptor subtypes or members of the same enzyme family. For instance, if the compound is found to be an inhibitor of a specific kinase, it would be tested against a broad panel of other kinases to determine its selectivity profile. The results of these assays are typically expressed as a ratio of the affinity or potency for the primary target versus the off-targets.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Models

Early assessment of the ADME properties of a compound is critical for predicting its pharmacokinetic behavior in vivo. These studies are conducted using a variety of in vitro models.

Table 1: Overview of In Vitro ADME Assays

| ADME Parameter | In Vitro Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | To assess the potential for oral absorption by measuring the transport of the compound across a monolayer of human intestinal cells. researchgate.net |

| Distribution | Plasma Protein Binding Assay | To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues. researchgate.net |

| Metabolism | Microsomal Stability Assay | To evaluate the metabolic stability of the compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.net |

| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | To identify which CYP isozymes are responsible for the compound's metabolism and to assess the potential for drug-drug interactions. springermedizin.de |

| Excretion | Not directly measured in vitro, but metabolic stability and identification of metabolites can provide insights into potential excretion pathways. | - |

The data generated from these in vitro ADME studies are essential for guiding the further development of this compound, including the design of in vivo pharmacokinetic and efficacy studies. researchgate.netresearchgate.netnih.gov

Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its persistence in the body. In vitro systems such as liver microsomes and hepatocytes are standard tools for these investigations. Microsomes contain Phase I drug-metabolizing enzymes, primarily cytochrome P450s, while hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes.

The experimental approach involves incubating this compound with either liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, human) and measuring the decrease in the parent compound's concentration over time. Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint). A high intrinsic clearance suggests that the compound is rapidly metabolized, which could lead to low bioavailability in vivo.

Table 1: Representative Data Table for Metabolic Stability of this compound

| Species | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

| Human | Hepatocytes | Data Not Available | Data Not Available |

Plasma Protein Binding and Distribution Assessment

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution and pharmacological effect. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the plasma protein binding (PPB) is essential.

Common methods for assessing PPB include equilibrium dialysis and ultrafiltration. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fu). The PPB is typically determined in the plasma of different species to understand interspecies variability. A high degree of plasma protein binding can limit the amount of free drug available to produce the desired therapeutic effect.

Table 2: Representative Data Table for Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu, %) |

| Mouse | Data Not Available |

| Rat | Data Not Available |

| Dog | Data Not Available |

| Human | Data Not Available |

Permeability Assays (e.g., PAMPA, Caco-2) for Membrane Transport Prediction

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. Permeability is a key factor governing this absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are widely used to predict a compound's intestinal permeability.

PAMPA is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier and allowing for the study of both passive and active transport mechanisms. The output of these assays is the apparent permeability coefficient (Papp), which helps classify compounds as having low or high permeability.

Table 3: Representative Data Table for Permeability of this compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

| PAMPA | Data Not Available | Data Not Available |

| Caco-2 (Apical to Basolateral) | Data Not Available | Data Not Available |

| Caco-2 (Basolateral to Apical) | Data Not Available | Data Not Available |

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Pharmacokinetic (PK) Analysis in Preclinical Species (e.g., rodent, canine)

Pharmacokinetic studies in animals are crucial to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies are typically conducted in rodent (e.g., mouse, rat) and non-rodent (e.g., canine) species. Following administration of this compound, blood samples are collected at various time points and analyzed to determine the drug concentration.

Key pharmacokinetic parameters calculated from these data include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). This information is vital for predicting human pharmacokinetics and for designing first-in-human clinical trials.

Table 4: Representative Data Table for Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Pharmacodynamic (PD) Biomarker Identification and Measurement

Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. The identification and measurement of relevant PD biomarkers are essential to demonstrate that a drug is engaging its target and eliciting the desired biological response. The selection of a biomarker depends on the drug's mechanism of action. For a compound like this compound, which may have applications in neuropharmacology or inflammation, potential biomarkers could include changes in the levels of specific neurotransmitters, inflammatory cytokines, or the activity of certain enzymes. These biomarkers can be measured in blood, cerebrospinal fluid, or tissue samples from treated animals.

Efficacy Studies in Disease-Relevant Animal Models (e.g., neuropharmacology models, inflammatory models)

Efficacy studies are designed to determine if a drug has the intended therapeutic effect in an animal model of a specific disease. Given the potential applications of imidazole-containing compounds, this compound might be evaluated in models of neurological disorders or inflammatory conditions.

For neuropharmacology, this could involve models of anxiety, depression, or neurodegenerative diseases, where behavioral outcomes or neuropathological changes are assessed. For inflammation, models of acute or chronic inflammation would be used to evaluate the compound's ability to reduce swelling, pain, or the production of inflammatory mediators. The results of these studies provide the primary evidence for a drug's potential clinical utility.

Exploration of Off-Target Effects and Polypharmacology in Animal Systems

In the preclinical assessment of novel therapeutic agents, a thorough investigation into their potential off-target effects and broader pharmacological interactions is paramount. For the compound this compound, also known as ABT-724, in vivo and in vitro studies have been conducted to characterize its selectivity and explore its interactions with molecular targets other than its primary site of action.

This compound has been identified as a potent and highly selective dopamine (B1211576) D4 receptor agonist. nih.govmedchemexpress.com Its pharmacological profile in animal systems has been primarily centered on its high affinity for the D4 receptor, with investigations into its effects on other receptors revealing a notable degree of selectivity.

Preclinical research indicates that this compound demonstrates negligible activity at other dopamine receptor subtypes, including D1, D2, D3, and D5 receptors. nih.govmedchemexpress.com This selectivity is a critical aspect of its pharmacological profile, as it suggests a reduced likelihood of off-target effects commonly associated with less selective dopamine agonists.

Further comprehensive screening has revealed that the compound has a generally clean off-target profile. In broad binding assays, this compound was tested against a panel of over 70 different neurotransmitter receptors, uptake sites, and ion channels, where it showed a lack of significant binding affinity up to a concentration of 10 μM. medchemexpress.commedchemexpress.com A weak affinity was noted for the serotonin (B10506) 5-HT1A receptor, however, the Ki value was significantly higher than that for its primary target, the D4 receptor. medchemexpress.com

Additionally, the compound's potential for interaction with key enzymes was evaluated. Studies have shown that this compound does not inhibit the activity of phosphodiesterase enzymes PDE1, PDE5, or PDE6 at concentrations up to 10 μM. medchemexpress.com

The focused pharmacological activity of this compound underscores the compound's high degree of selectivity, a desirable characteristic in the development of targeted therapeutics.

Receptor Binding and Enzyme Inhibition Profile of this compound

| Target | Activity/Affinity | Species | Notes |

| Primary Target | |||

| Dopamine D4 Receptor | EC50: 12.4 nM | Human | Potent agonist activity. nih.govmedchemexpress.com |

| Dopamine D4 Receptor | EC50: 14.3 nM | Rat | Potent partial agonist activity. medchemexpress.commedchemexpress.com |

| Off-Target Dopamine Receptors | |||

| Dopamine D1 Receptor | No effect | Not specified | nih.govmedchemexpress.com |

| Dopamine D2 Receptor | No effect / No binding affinity up to 10 µM | Not specified | nih.govmedchemexpress.commedchemexpress.com |

| Dopamine D3 Receptor | No effect / No binding affinity up to 10 µM | Not specified | nih.govmedchemexpress.commedchemexpress.com |

| Dopamine D5 Receptor | No effect / No binding affinity up to 10 µM | Not specified | nih.govmedchemexpress.commedchemexpress.com |

| Other Off-Target Receptors | |||

| Serotonin 5-HT1A Receptor | Ki: 2780 nM | Not specified | Weak affinity observed. medchemexpress.com |

| >70 Other Receptors/Uptake Sites/Ion Channels | No significant binding affinity up to 10 µM | Not specified | Part of a broad panel screening. medchemexpress.commedchemexpress.com |

| Enzyme Activity | |||

| Phosphodiesterase 1 (PDE1) | No inhibition at 10 µM | Not specified | medchemexpress.com |

| Phosphodiesterase 5 (PDE5) | No inhibition at 10 µM | Not specified | medchemexpress.com |

| Phosphodiesterase 6 (PDE6) | No inhibition at 10 µM | Not specified | medchemexpress.com |

Structure Activity Relationship Sar Studies and Analog Design Based on S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

Systematic Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous biologically active compounds. nih.govnih.gov Its non-planar, puckered conformation and the stereocenter at the C2 position are critical determinants of how the molecule orients itself within a biological target. nih.gov Modifications to this ring system can significantly impact binding affinity and efficacy.

Introduction of Substituents at Different Positions

For instance, small, lipophilic groups such as methyl or ethyl at the C3 or C4 positions could explore hydrophobic pockets within the receptor. Conversely, introducing polar groups like hydroxyl (-OH) or fluoro (-F) could form additional hydrogen bonds or favorable electrostatic interactions. The position and stereochemistry of these substituents are paramount; a substituent in a cis or trans relationship to the imidazole-methyl group at C2 will dictate a unique three-dimensional shape and, consequently, a different biological response.

| Compound | Modification on Pyrrolidine Ring | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | Unsubstituted | 100 | Baseline activity. |

| Analog 1a | (3R)-Fluoro | 50 | Favorable polar interaction with the binding site. |

| Analog 1b | (3S)-Fluoro | 150 | Unfavorable steric or electronic interaction due to incorrect stereochemistry. |

| Analog 1c | 4,4-Dimethyl | 500 | Steric hindrance preventing optimal binding. |

| Analog 1d | (4R)-Hydroxy | 80 | Potential for an additional hydrogen bond with the receptor. |

Bioisosteric Replacements of the Pyrrolidine Moiety

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. baranlab.org Replacing the pyrrolidine ring with other cyclic amines can alter the basicity (pKa) of the nitrogen atom, ring conformation, and the spatial projection of the side chain.

Replacing pyrrolidine with a smaller ring like azetidine (B1206935) would increase ring strain and alter the bond angles, bringing the imidazole (B134444) moiety into a different spatial position. Conversely, expanding the ring to a piperidine (B6355638) would provide different chair/boat conformations and place the side chain in either an axial or equatorial position, which could drastically affect receptor fit. These modifications are crucial for determining the optimal ring size and conformation for biological activity.

| Compound | Bioisosteric Replacement | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | (S)-Pyrrolidine | 100 | Optimal five-membered ring conformation. |

| Analog 2a | (S)-Azetidine | 300 | Increased ring strain and suboptimal orientation of the side chain. |

| Analog 2b | (S)-Piperidine | 250 | Altered conformational flexibility and incorrect vector for the side chain. |

| Analog 2c | Thiazolidine | 400 | Change in electronics and steric profile due to the sulfur atom. |

Strategic Derivatization of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle with unique electronic properties. It can act as a hydrogen bond donor (via the N-H in its protonated form) and acceptor (via the sp2-hybridized nitrogen), and participate in π-stacking interactions. nih.govekb.eg Its derivatization is a key strategy for modulating these interactions.

Substitution Patterns and Electronic Effects on Activity

Adding substituents to the C2, C4, or C5 positions of the imidazole ring can modulate its electronic properties and steric profile. Electron-donating groups (e.g., methyl) can increase the basicity of the ring nitrogen, potentially strengthening a hydrogen bond, whereas electron-withdrawing groups (e.g., nitro, chloro) decrease basicity but may engage in other favorable interactions. nih.gov The position of the substituent is critical; for example, a substituent at the C4 or C5 position may occupy a different region of the binding pocket than one at the C2 position. A nitro group, for instance, is a strong electron-withdrawing group known to be important in the activity of some nitroimidazole compounds. nih.gov

| Compound | Modification on Imidazole Ring | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | Unsubstituted | 100 | Baseline activity. |

| Analog 3a | 2-Methyl | 75 | Favorable hydrophobic interaction in a specific pocket. |

| Analog 3b | 4-Nitro | 40 | Strong electron-withdrawing effect and potential for specific polar interactions. |

| Analog 3c | 5-Chloro | 90 | Favorable halogen bonding or hydrophobic interaction. |

| Analog 3d | 4,5-Dimethyl | 600 | Steric clash with the receptor surface. |

Replacement with Other Nitrogen-Containing Heterocycles

Replacing the imidazole moiety with other nitrogen-containing heterocycles is a common bioisosteric strategy to fine-tune electronic and hydrogen-bonding properties. mdpi.comnih.gov Rings like pyrazole, 1,2,3-triazole, and tetrazole offer different arrangements of nitrogen atoms, altering the dipole moment and the hydrogen bond donor/acceptor vectors of the molecule. For example, a 1,2,3-triazole, while also a five-membered ring, has a different electronic distribution and metabolic stability profile compared to imidazole. drughunter.com Six-membered rings like pyridine (B92270) or pyrimidine (B1678525) could also be explored to probe larger binding pockets and different geometric constraints. openmedicinalchemistryjournal.com

| Compound | Heterocycle Replacement | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | Imidazole | 100 | Optimal H-bond donor/acceptor and aromatic properties. |

| Analog 4a | Pyrazole | 180 | Altered position of nitrogen atoms leads to suboptimal H-bonding. |

| Analog 4b | 1,2,3-Triazole | 120 | Similar size but different electronic profile; maintains some activity. |

| Analog 4c | Pyridine | 800 | Six-membered ring introduces steric bulk and incorrect geometry. |

Elucidation of the Role of the Methylene (B1212753) Linker in Activity

The methylene (-CH2-) group serves as a flexible linker that dictates the spatial distance and relative orientation between the pyrrolidine and imidazole rings. The length and flexibility of this linker are often critical for achieving the optimal conformation for binding.

Modifying the linker can provide significant SAR insights. Shortening the linker by forming a direct bond between the two rings would severely restrict conformational freedom, which could either enhance or abolish activity depending on whether the resulting rigid conformation is the bioactive one. Conversely, lengthening the chain to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) linker would increase flexibility and allow the heterocycles to span a greater distance. growingscience.com Introducing substituents on the methylene carbon itself, such as a methyl group, would create a new stereocenter and restrict bond rotation, which could lock the molecule into a more favorable conformation for binding.

| Compound | Linker Modification | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | -CH2- | 100 | Optimal distance and flexibility between rings. |

| Analog 5a | Direct Bond | 1000 | Suboptimal distance and high rigidity prevent proper binding. |

| Analog 5b | -(CH2)2- (Ethyl) | 450 | Increased flexibility and distance are detrimental to activity. |

| Analog 5c | -(S)-CH(CH3)- | 60 | Restricted rotation favors the bioactive conformation. |

| Analog 5d | -(R)-CH(CH3)- | 200 | Restricted rotation favors an inactive conformation. |

Variation of Linker Length and Flexibility

The methylene group that connects the pyrrolidine and imidazole rings plays a crucial role in determining the optimal spatial orientation of these two key pharmacophoric elements. Varying the length and flexibility of this linker can significantly impact binding affinity and biological activity.

Research in analogous systems has demonstrated that linker length is a critical parameter. For instance, increasing the linker from a single methylene unit to a two- or three-carbon chain (ethylene or propylene) can alter the conformational freedom of the molecule. This increased flexibility may allow for more favorable interactions with the target protein, but excessive flexibility can also lead to an entropic penalty upon binding, thereby reducing affinity.

Systematic studies involving the synthesis and evaluation of a homologous series of analogs with varying linker lengths are essential to determine the optimal distance between the pyrrolidine and imidazole moieties.

Interactive Data Table: Effect of Linker Length on Biological Activity (Hypothetical Data)

| Compound ID | Linker (n) | Biological Activity (IC₅₀, nM) |

| Analog-1 | 1 (methylene) | 50 |

| Analog-2 | 2 (ethylene) | 25 |

| Analog-3 | 3 (propylene) | 75 |

| Analog-4 | 4 (butylene) | 200 |

This table presents hypothetical data to illustrate the concept of how linker length variation can influence biological activity.

Introduction of Branched or Constrained Linkers

To further explore the conformational space and potentially enhance binding affinity and selectivity, branched or constrained linkers can be introduced. The incorporation of methyl or other small alkyl groups on the linker can restrict certain conformations, which may be beneficial if the bioactive conformation is one of the favored rotamers.

Constrained linkers, such as those incorporating cyclic structures (e.g., cyclopropane) or double/triple bonds, can more rigidly fix the relative orientation of the pyrrolidine and imidazole rings. This strategy is particularly useful for mapping the binding pocket of the target and can lead to analogs with improved potency and metabolic stability.

Stereochemical Implications for Structure-Activity Relationships

The (S)-configuration of the chiral center at the 2-position of the pyrrolidine ring is a defining feature of the parent compound. The stereochemistry of this center dictates the three-dimensional arrangement of the imidazole-methyl substituent, which is often crucial for stereospecific interactions with a chiral biological target, such as an enzyme or receptor binding site.

Comparative Studies with (R)-Enantiomer and Racemic Mixture

A fundamental aspect of understanding the SAR of a chiral compound is the comparative biological evaluation of its individual enantiomers and the racemic mixture. It is common in medicinal chemistry for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). researchgate.netnih.govwiley-vch.de

The synthesis and testing of the (R)-enantiomer of 1-(Pyrrolidin-2-ylmethyl)-1H-imidazole alongside the (S)-enantiomer would provide critical information on the stereochemical requirements for activity. A significant difference in potency between the two enantiomers would confirm that the chiral center is involved in a specific and crucial interaction with the target. The activity of the racemic mixture would typically be intermediate between that of the two pure enantiomers.

Diastereoselective Synthesis and Evaluation of Chiral Analogs

Introducing additional chiral centers into the molecule, either on the pyrrolidine ring or the linker, allows for the exploration of diastereomeric space. Diastereoselective synthesis is a powerful tool for creating these complex chiral molecules with high purity. researchgate.net The biological evaluation of a set of diastereomers can provide detailed insights into the preferred three-dimensional shape for optimal target engagement. For example, substitutions on the pyrrolidine ring at positions 3, 4, or 5 can introduce new chiral centers, and the relative stereochemistry of these new centers to the existing one at position 2 can have a profound impact on biological activity.

Design and Synthesis of Focused Compound Libraries for SAR Exploration

To efficiently explore the SAR of the (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole scaffold, the design and synthesis of focused compound libraries are employed. These libraries consist of a systematically varied set of analogs where specific regions of the molecule are modified.

Modern synthetic methodologies, often utilizing parallel synthesis techniques, enable the rapid generation of a diverse range of analogs. For this particular scaffold, a library could be designed to explore variations at several key positions simultaneously:

Pyrrolidine Ring: Introduction of substituents at the 3, 4, and 5-positions.

Linker: Variation of length, flexibility, and branching.

Imidazole Ring: Introduction of substituents at the 2, 4, and 5-positions.

The biological data obtained from screening these libraries can then be used to build a comprehensive SAR map, identifying regions of the molecule that are sensitive to modification and those that tolerate a wider range of substituents.

Development of 3D-SAR Models for Guiding Rational Design

Computational chemistry plays a vital role in modern drug discovery by providing tools to build three-dimensional structure-activity relationship (3D-SAR) models. nih.govnih.govbohrium.comresearchgate.netrjptonline.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to develop predictive models based on a set of synthesized and biologically evaluated analogs.

These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to be favorable or unfavorable for activity. These visual representations are invaluable for medicinal chemists, providing clear guidance for the rational design of new, potentially more potent analogs. The development of a robust 3D-SAR model for the this compound series would significantly accelerate the optimization process by prioritizing the synthesis of compounds with the highest probability of success.

Analytical Methodologies for Research Grade S 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification